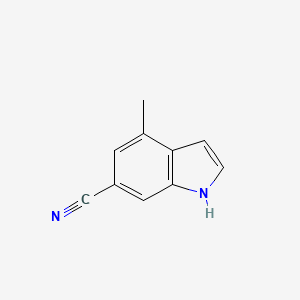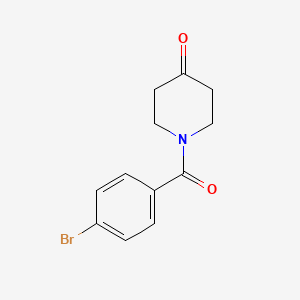
1-苯乙基哌啶
描述
1-Phenethylpiperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenethyl group attached to the nitrogen atom of the piperidine ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of opioid receptors.
Medicine: Research has explored its potential as an analgesic, given its structural similarity to known pain-relieving compounds.
Industry: It is used in the synthesis of various chemicals and intermediates for industrial applications
作用机制
Target of Action
1-Phenethylpiperidine, also known as 1-(2-Phenylethyl)piperidine, primarily targets the mu-opioid receptors (MOR) . These receptors are G-protein-coupled receptors that play a crucial role in pain perception and analgesia .
Mode of Action
1-Phenethylpiperidine selectively activates the G-protein-coupled mu-opioid receptors (MOR) in acidic injured tissues . This selective activation is due to its lower acid dissociation constant, which allows it to be protonated and bind to MOR exclusively in inflamed tissue . This unique mode of action helps to avoid central side effects typically elicited at normal pH values in healthy tissues .
Biochemical Pathways
The metabolism of 1-Phenethylpiperidine, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The activation of MOR by 1-Phenethylpiperidine in acidic injured tissues results in pain relief . This is achieved without eliciting the typical side effects associated with opioid use, such as respiratory depression, sedation, and addiction potential .
Action Environment
The action of 1-Phenethylpiperidine is influenced by the pH of the environment. It preferentially activates MOR in acidified diseased tissues, thereby avoiding activation in healthy tissues exposed to normal pH values . This pH-dependent activation makes 1-Phenethylpiperidine a promising candidate for pain relief in conditions associated with tissue inflammation and acidification .
生化分析
Biochemical Properties
It is known that similar compounds, such as fentanyl analogs, are predominantly metabolized by N-dealkylation, cleaving off the phenethyl moiety, monohydroxylation at the ethyl linker and piperidine ring, as well as hydroxylation/methoxylation at the phenyl ring .
Cellular Effects
The cellular effects of 1-Phenethylpiperidine are not well-studied. It is known that similar compounds, such as fentanyl analogs, can have significant effects on cellular processes. For example, a fentanyl analogue, (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), preferentially activates MOPr in acidified diseased tissues, inhibiting pain in a preclinical model of inflammatory bowel disease (IBD) without side effects in healthy tissues .
Molecular Mechanism
The molecular mechanism of action of 1-Phenethylpiperidine is not well-understood. It is known that similar compounds, such as fentanyl analogs, act by activating opioid receptors. For instance, NFEPP preferentially activates MOPr in acidified extracellular conditions to inhibit cAMP formation, recruit β-arrestins, and evoke MOPr endocytosis .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Phenethylpiperidine in laboratory settings are not well-documented. It is known that similar compounds, such as fentanyl analogs, can have significant temporal effects. For example, NFEPP inhibited visceromotor responses to colorectal distension in mice with colitis but not in control mice, consistent with acidification of the inflamed colon .
Dosage Effects in Animal Models
The effects of 1-Phenethylpiperidine dosage in animal models are not well-studied. It is known that similar compounds, such as fentanyl analogs, can have significant dosage effects. For example, NFEPP inhibited visceromotor responses to colorectal distension in mice with colitis but not in control mice .
Metabolic Pathways
It is known that similar compounds, such as fentanyl analogs, are metabolized through pathways involving hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Transport and Distribution
It is known that similar compounds, such as fentanyl analogs, can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds, such as fentanyl analogs, can have significant effects on subcellular localization .
准备方法
1-Phenethylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is refluxed to facilitate the nucleophilic substitution reaction, resulting in the formation of 1-Phenethylpiperidine .
Industrial production methods often involve more sophisticated techniques to ensure high yield and purity. For instance, the use of catalytic hydrogenation and advanced purification methods like column chromatography can be employed to produce 1-Phenethylpiperidine on a larger scale .
化学反应分析
1-Phenethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced with other functional groups using appropriate reagents and conditions
Major products formed from these reactions include various substituted piperidines and phenethyl derivatives, which can have different pharmacological properties.
相似化合物的比较
1-Phenethylpiperidine can be compared with other similar compounds, such as:
4-Anilino-N-phenethylpiperidine (4-ANPP): A direct precursor to fentanyl, known for its use in the synthesis of potent analgesics.
N-Phenethyl-4-piperidinone (NPP): Another precursor used in the synthesis of fentanyl and related compounds.
The uniqueness of 1-Phenethylpiperidine lies in its structural simplicity and versatility as a synthetic intermediate, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
1-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVAKGHPZJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059822 | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-14-9 | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TY7C52M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)







![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)

